molecular formula C21H16Cl2N4O B15054679 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15054679
M. Wt: 411.3 g/mol
InChI Key: RRAVWIMDBNBHME-UHFFFAOYSA-N
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Description

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 6-amino-3-methyl-4-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with phosphorus sulfide in boiling pyridine . This reaction leads to the formation of a heterocyclic system, which is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus sulfide, pyridine, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with phosphorus sulfide in boiling pyridine leads to the formation of a heterocyclic system .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of the dichlorophenyl and o-tolyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H16Cl2N4O

Molecular Weight

411.3 g/mol

IUPAC Name

6-amino-4-(2,6-dichlorophenyl)-3-methyl-1-(2-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O/c1-11-6-3-4-9-16(11)27-21-17(12(2)26-27)18(13(10-24)20(25)28-21)19-14(22)7-5-8-15(19)23/h3-9,18H,25H2,1-2H3

InChI Key

RRAVWIMDBNBHME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=N2)C

Origin of Product

United States

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